2-Oxo-5-(pyrazin-2-yl)-1,2-dihydropyridine-3-carbonitrile
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Overview
Description
2-Oxo-5-(pyrazin-2-yl)-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring fused with a pyrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-5-(pyrazin-2-yl)-1,2-dihydropyridine-3-carbonitrile typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of pyrazine-2-carboxaldehyde with ethyl cyanoacetate in the presence of a base, followed by cyclization and oxidation steps to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-5-(pyrazin-2-yl)-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-Oxo-5-(pyrazin-2-yl)-1,2-dihydropyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2-Oxo-5-(pyrazin-2-yl)-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress and signal transduction .
Comparison with Similar Compounds
Similar Compounds
2-Oxo-5-aryl-3-hydrazone pyrrolidines: These compounds share a similar pyrrolidine core but differ in their substituents and biological activities.
Pyrrolidine-2-one derivatives: These compounds have a similar structural framework but exhibit different pharmacological profiles.
Uniqueness
2-Oxo-5-(pyrazin-2-yl)-1,2-dihydropyridine-3-carbonitrile is unique due to its specific combination of a pyrazine ring and a pyridine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
89996-10-1 |
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Molecular Formula |
C10H6N4O |
Molecular Weight |
198.18 g/mol |
IUPAC Name |
2-oxo-5-pyrazin-2-yl-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C10H6N4O/c11-4-7-3-8(5-14-10(7)15)9-6-12-1-2-13-9/h1-3,5-6H,(H,14,15) |
InChI Key |
WNGMDSRHZMKSHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=N1)C2=CNC(=O)C(=C2)C#N |
Origin of Product |
United States |
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